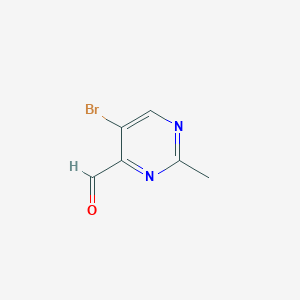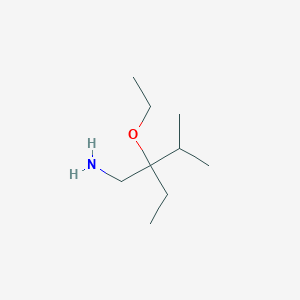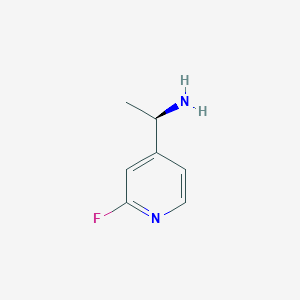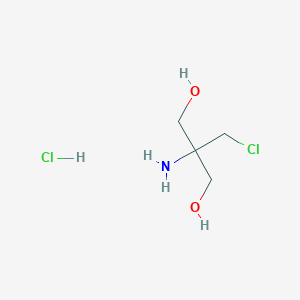
2-Amino-2-(chloromethyl)propane-1,3-diolhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-2-(chloromethyl)propane-1,3-diol hydrochloride is a chemical compound with the molecular formula C4H10ClNO2. It is a derivative of 2-amino-1,3-propanediol, where one of the hydroxyl groups is substituted with a chloromethyl group. This compound is often used in various chemical and biological research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(chloromethyl)propane-1,3-diol hydrochloride typically involves the chloromethylation of 2-amino-1,3-propanediol. This can be achieved through the reaction of 2-amino-1,3-propanediol with formaldehyde and hydrochloric acid under controlled conditions. The reaction is usually carried out at a low temperature to prevent side reactions and to ensure high yield .
Industrial Production Methods
In industrial settings, the production of 2-amino-2-(chloromethyl)propane-1,3-diol hydrochloride may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(chloromethyl)propane-1,3-diol hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Condensation Reactions: The amino group can react with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
2-amino-2-(chloromethyl)propane-1,3-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 2-amino-2-(chloromethyl)propane-1,3-diol hydrochloride involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This compound can also act as a precursor for the synthesis of bioactive molecules that target specific pathways in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-amino-1,3-propanediol: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
2-amino-2-methyl-1,3-propanediol: Contains a methyl group instead of a chloromethyl group, leading to different reactivity and applications.
Uniqueness
2-amino-2-(chloromethyl)propane-1,3-diol hydrochloride is unique due to its chloromethyl group, which provides distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
Molecular Formula |
C4H11Cl2NO2 |
|---|---|
Molecular Weight |
176.04 g/mol |
IUPAC Name |
2-amino-2-(chloromethyl)propane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C4H10ClNO2.ClH/c5-1-4(6,2-7)3-8;/h7-8H,1-3,6H2;1H |
InChI Key |
KZSDAQLWSFQZQU-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)(CCl)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


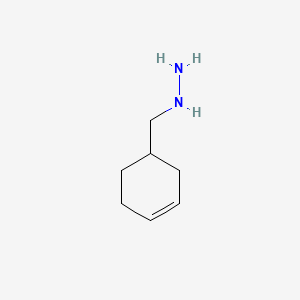
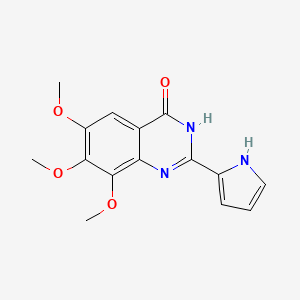
![1-(1-(benzo[d][1,3]dioxole-6-carbonyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13579648.png)
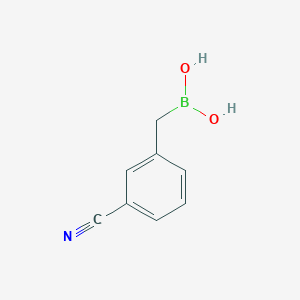
![2-[(2,4,6-Trimethylphenyl)methyl]oxirane](/img/structure/B13579660.png)

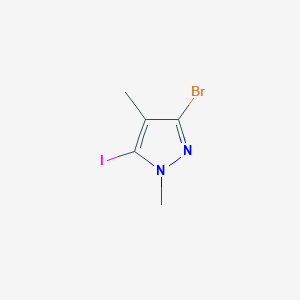
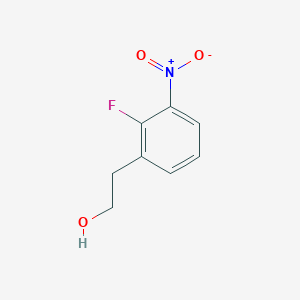
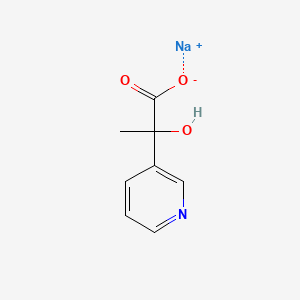
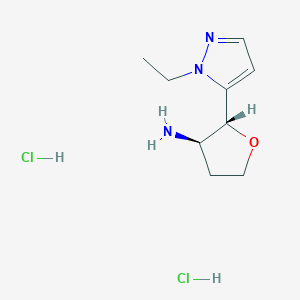
![(2R)-2-{[2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)phenyl]formamido}-N-(4-methoxyphenyl)propanamide](/img/structure/B13579695.png)
